

Chitotetraose Tetradecaacetate CAS number and molecular formula.

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Compound of Interest

Compound Name: Chitotetraose Tetradecaacetate

Cat. No.: B1140764

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In-Depth Technical Guide to Chitotetraose Tetradecaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chitotetraose Tetradecaacetate**, a fully acetylated derivative of the chitooligosaccharide chitotetraose. It covers its chemical identity, synthesis, and known biological activities, with a focus on data and methodologies relevant to research and development.

Core Compound Data

Chitotetraose Tetradecaacetate is the peracetylated form of chitotetraose, a tetramer of N-acetylglucosamine. The full acetylation of its hydroxyl groups significantly alters its physicochemical properties, particularly its solubility.

Property	Value	Reference
CAS Number	117399-51-6	[1][2]
Molecular Formula	C ₅₂ H ₇₄ N ₄ O ₃₁	[1][2]
Molecular Weight	1251.15 g/mol	[1][2]

Experimental Protocols

The synthesis of **Chitotetraose Tetradecaacetate** is primarily achieved through the acetolysis of chitin, a naturally abundant polysaccharide. This process involves the degradation and simultaneous acetylation of the chitin polymer. The resulting mixture of peracetylated chitooligomers is then purified to isolate the desired tetramer.

Synthesis of Chitotetraose Tetradecaacetate via Acetolysis of Chitin

This protocol is a generalized procedure based on established methods for chitin acetolysis.

Materials:

- Crude chitin flakes (from shrimp or crab shells)
- Acetic anhydride
- Concentrated sulfuric acid
- Methanol
- Dichloromethane (or other suitable organic solvent)
- Sephadex LH-20 resin
- Glass chromatography column
- Thin-Layer Chromatography (TLC) plates and developing chamber
- Rotary evaporator

Procedure:

- Acetolysis Reaction:
 - Suspend crude chitin flakes in a mixture of acetic anhydride.

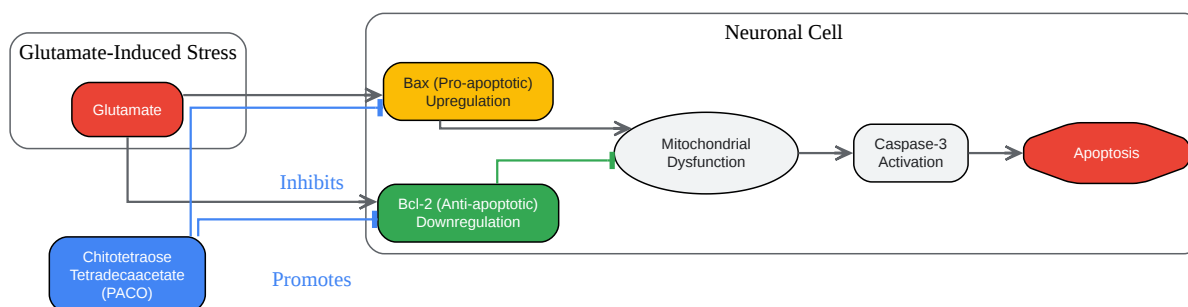
- Cool the suspension in an ice bath.
- Slowly add concentrated sulfuric acid dropwise with constant stirring. The addition should be carefully controlled to maintain a low temperature.
- After the addition of acid, allow the reaction mixture to stir at room temperature. The reaction time can vary, and it is crucial to monitor the progress by TLC to optimize the yield of the desired tetramer.
- Work-up:
 - Pour the reaction mixture into ice water to quench the reaction and precipitate the acetylated products.
 - Filter the precipitate and wash it thoroughly with water until the filtrate is neutral.
 - Dry the crude product under vacuum.
- Purification by Column Chromatography:
 - Prepare a slurry of Sephadex LH-20 in a suitable solvent (e.g., a methanol/dichloromethane mixture) and pack it into a glass chromatography column.
 - Dissolve the crude dried product in a minimal amount of the eluting solvent.
 - Load the sample onto the column.
 - Elute the column with the chosen solvent system. The separation is based on size exclusion, with smaller oligomers eluting later.
 - Collect fractions and monitor them by TLC to identify those containing **Chitotetraose Tetradecaacetate**.
 - Pool the pure fractions and remove the solvent using a rotary evaporator to yield the final product.

Biological Activity and Signaling Pathways

While research on **Chitotetraose Tetradecaacetate** specifically is limited, studies on peracetylated chitooligosaccharides (PACOs) provide insights into its potential biological roles. PACOs have been shown to exhibit neuroprotective effects by acting as antagonists against glutamate-induced cell death. This protection is mediated through the modulation of apoptosis-related signaling pathways.

A key pathway involves the regulation of the Bcl-2 family of proteins. In glutamate-induced neurotoxicity, the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspase-3, a key executioner of apoptosis. Pretreatment with PACOs has been observed to counteract these changes, thereby preventing apoptotic cell death.

Below is a diagram illustrating the proposed mechanism of action for peracetylated chitooligosaccharides in preventing glutamate-induced apoptosis.



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Caption: Protective pathway of peracetylated chitooligosaccharides.

Future Directions

Further research is needed to fully elucidate the specific biological activities and mechanisms of action of **Chitotetraose Tetradecaacetate**. Its increased lipophilicity compared to its non-acetylated counterparts may allow for enhanced cell permeability, opening avenues for its

investigation as a therapeutic agent in various disease models, particularly in neurodegenerative disorders. Detailed characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its development as a potential drug candidate.

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